2-Pyridinecarboxaldehyde, O-(3-methylbutyl)oxime
Description
2-Pyridinecarboxaldehyde, O-(3-methylbutyl)oxime is an O-alkylated oxime derivative of 2-pyridinecarboxaldehyde. The parent compound, 2-pyridinecarboxaldehyde, undergoes oxime formation by reacting with hydroxylamine, yielding 2-pyridinealdoxime (C₆H₆N₂O, CAS 873-69-8) . Subsequent alkylation of the oxime’s hydroxyl group with 3-methylbutyl substituents introduces enhanced lipophilicity and modifies physicochemical properties.
For example, pralidoxime chloride (C₇H₉ClN₂O) is prepared by reacting 2-pyridinecarboxaldehyde with hydroxylamine hydrochloride, followed by methylation with chloromethane . Similarly, O-(3-methylbutyl) substitution likely involves reacting 2-pyridinealdoxime with 3-methylbutyl halide under basic conditions.
The 3-methylbutyl group may improve lipid solubility, enhancing tissue penetration compared to hydrophilic analogs like pralidoxime.
Properties
IUPAC Name |
(E)-N-(3-methylbutoxy)-1-pyridin-2-ylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-10(2)6-8-14-13-9-11-5-3-4-7-12-11/h3-5,7,9-10H,6,8H2,1-2H3/b13-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJMRIJVYKXBNB-UKTHLTGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCON=CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCO/N=C/C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6267-20-5 | |
| Record name | 2-Pyridinecarboxaldehyde, O-(3-methylbutyl)oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006267205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC37935 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-PYRIDINEALDOXIME O-ISOAMYL ETHER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Classical Oxime Formation and O-Alkylation
Oxime Synthesis from 2-Pyridinecarboxaldehyde
The foundational step in preparing this compound involves the conversion of 2-pyridinecarboxaldehyde to its oxime derivative. This is achieved through a nucleophilic addition-elimination reaction with hydroxylamine hydrochloride under mildly basic conditions. The reaction proceeds as follows:
$$
\text{2-Pyridinecarboxaldehyde} + \text{NH}2\text{OH} \cdot \text{HCl} \xrightarrow{\text{NaOAc, EtOH}} \text{2-Pyridinecarboxaldehyde oxime} + \text{H}2\text{O} + \text{NaCl}
$$
Key parameters include:
O-Alkylation of the Oxime Intermediate
The oxime intermediate undergoes O-alkylation with 3-methylbutyl chloride or bromide. A patented method (EP0121701A1) optimizes this step using alkali-metal hydroxides in alcoholic solvents:
Reaction Scheme:
$$
\text{2-Pyridinecarboxaldehyde oxime} + \text{3-Methylbutyl chloride} \xrightarrow{\text{NaOH, MeOH}} \text{2-Pyridinecarboxaldehyde, O-(3-methylbutyl)oxime} + \text{NaCl}
$$
Optimized Conditions :
| Parameter | Value | |
|---|---|---|
| Base | NaOH (1.5 equiv) | |
| Solvent | Methanol | |
| Temperature | 60–100°C | |
| Pressure | 790–1134.5 kPa | |
| Reaction Time | 4–8 hours | |
| Yield | 78–85% |
The use of methanol enhances base solubility, while elevated pressures accelerate reaction kinetics. Stereochemical outcomes (E/Z ratios) depend on steric effects and reaction duration, with the E-isomer predominating under these conditions.
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow systems offer advantages over batch processes:
| Parameter | Batch Process | Continuous Flow | |
|---|---|---|---|
| Throughput | Moderate | High | |
| Purity Control | Manual sampling | Real-time analytics | |
| Solvent Consumption | High | Reduced by 40% | |
| Yield | 75–85% | 88–92% |
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Classical O-Alkylation | Simplicity, low cost | Long reaction times | 75–85% |
| Pd-Catalyzed | Modular substrate scope | Requires specialized catalysts | Not reported |
| Continuous Flow | High throughput, scalability | High initial capital cost | 88–92% |
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxaldehyde, O-(3-methylbutyl)oxime undergoes various types of chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oximes depending on the reagents used.
Scientific Research Applications
2-Pyridinecarboxaldehyde, O-(3-methylbutyl)oxime has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxaldehyde, O-(3-methylbutyl)oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
- Solubility: Pralidoxime’s quaternary ammonium group confers high water solubility (critical for intravenous antidote use) , while O-alkylated derivatives like the target compound are likely less water-soluble.
- Steric Effects : The urea substituent in CAS 102206-44-0 (C₁₃H₁₇N₃O₂) introduces hydrogen-bonding capacity, possibly improving stability but reducing reactivity .
Functional and Application Differences
- Acetylcholinesterase Reactivation: Pralidoxime chloride is a well-documented antidote for organophosphate poisoning due to its ability to displace phosphoryl groups from the enzyme’s active site . The target compound’s bulky substituent may hinder this reactivation mechanism.
- Metal Chelation: Oximes like 2-pyridinealdoxime are known to chelate metals (e.g., copper, iron). Alkylation may alter binding affinity or selectivity .
- Stereochemical Influence : The E-isomer (CAS 1227380-90-6) may exhibit distinct binding kinetics compared to Z-configurations, though data on the target compound’s stereochemistry are lacking .
Research Findings and Gaps
- Therapeutic Potential: No evidence directly links the target compound to therapeutic use. In contrast, pralidoxime’s efficacy is validated in clinical settings .
- Stability : O-Alkylated oximes are generally more stable than their hydroxyl counterparts but may exhibit reduced reactivity in polar environments.
- Toxicokinetics : The 3-methylbutyl group could prolong half-life due to increased lipid solubility, but this remains speculative without experimental data.
Biological Activity
Overview
2-Pyridinecarboxaldehyde, O-(3-methylbutyl)oxime is an organic compound that belongs to the class of oximes. This compound is synthesized from 2-pyridinecarboxaldehyde and hydroxylamine, followed by modification with a 3-methylbutyl group. It has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
| Property | Value |
|---|---|
| IUPAC Name | (E)-N-(3-methylbutoxy)-1-pyridin-2-ylmethanimine |
| Molecular Formula | C₁₁H₁₆N₂O |
| Molar Mass | 192.26 g/mol |
| CAS Number | 6267-20-5 |
| Solubility | Soluble in organic solvents |
The biological activity of 2-Pyridinecarboxaldehyde, O-(3-methylbutyl)oxime is attributed to its ability to interact with various molecular targets. The oxime group can form stable complexes with metal ions, influencing biochemical processes. Additionally, it may modulate enzyme activities and receptor interactions, leading to diverse biological effects.
Antimicrobial Properties
Research indicates that 2-Pyridinecarboxaldehyde, O-(3-methylbutyl)oxime exhibits significant antimicrobial activity. Preliminary studies have shown:
- Bacterial Inhibition : The compound demonstrates inhibitory effects against various bacterial strains, although specific minimum inhibitory concentrations (MICs) have not been extensively detailed.
- Fungal Activity : It also shows antifungal properties, suggesting potential applications in treating infections caused by fungi.
Anticancer Activity
The anticancer properties of this compound have been a focal point in recent studies:
- Cell Viability Reduction : In vitro studies reveal that it significantly reduces cell viability in cancer cell lines. For instance, an IC₅₀ value of approximately 10 μM has been reported against bladder cancer cells.
- Mechanistic Insights : The compound induces apoptosis and inhibits critical signaling pathways associated with cancer progression, such as the FGFR3 pathway.
Case Studies
- Anticancer Efficacy Against Glioblastoma : A study evaluated the effectiveness of related compounds on glioblastoma cell lines (U87, U251). The derivatives demonstrated comparable efficacy to established Src family kinase inhibitors.
- Antiproliferative Effects in Various Cancers : Another investigation highlighted significant antiproliferative effects against multiple cancer types, with reductions in cell viability observed at concentrations as low as 5.6 μM .
Research Findings Summary Table
| Biological Activity | Observations | IC₅₀ Values |
|---|---|---|
| Anticancer (Bladder) | Induces apoptosis; inhibits FGFR3 pathway | ~10 μM |
| Antimicrobial | Exhibits antifungal and antibacterial effects | Not specified |
| Glioblastoma Inhibition | Effective against U87 and U251 cell lines | Comparable to PP2 |
| General Antiproliferative | Significant reduction in viability | ~5.6 μM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
